molecular formula C27H28N2O3S B2566781 N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878063-45-7

N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2566781
CAS RN: 878063-45-7
M. Wt: 460.59
InChI Key: UEICKCVZUIZVHA-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as Compound X, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies. In

Scientific Research Applications

Biological Effects and Environmental Impact

  • A comprehensive review by Kennedy (2001) explored the toxicological aspects of acetamide and related compounds, emphasizing the considerable addition to our understanding of the biological responses to these chemicals over the years. Although not directly related to N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, the study provides insights into the broader context of acetamide chemistry and biology, highlighting the commercial importance and varied biological effects of similar compounds (Kennedy, 2001).

Advanced Oxidation Processes for Degradation

  • Qutob et al. (2022) reviewed the use of advanced oxidation processes (AOPs) for treating acetaminophen, a compound structurally related to acetamide, from aqueous mediums. The study details the generation of various by-products, biotoxicity, and degradation pathways, providing a framework that might be relevant for understanding the environmental and health impacts of related acetamide compounds (Qutob et al., 2022).

Carcinogenicity Studies on Analogues

  • Research by Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens for potential carcinogenicity. This work, focusing on compounds such as N-(5-p-acetamidophenylthiophen-2-yl)acetamide, offers insights into the structural-activity relationships and potential biological effects of acetamide derivatives, which could be relevant for understanding the safety and biological interactions of N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide (Ashby et al., 1978).

Neurochemical Actions and Effects on Cognition

  • A study by Minzenberg and Carter (2008) reviewed the neurochemical actions and cognitive effects of Modafinil, a compound related to the acetamide structure. The study might provide secondary insights into the potential cognitive and neurochemical implications of similar acetamide compounds, such as N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide (Minzenberg & Carter, 2008).

Ground Water Monitoring and Environmental Impact

  • Research on the Acetochlor Registration Partnership state ground water monitoring program provides data on the presence of related acetamide herbicides in groundwater. This study, by De Guzman et al. (2005), might offer relevant environmental impact and safety data pertinent to the broader category of acetamide compounds, such as N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide (De Guzman et al., 2005).

properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-19(2)22-12-14-23(15-13-22)28-27(30)17-29-16-26(24-6-4-5-7-25(24)29)33(31,32)18-21-10-8-20(3)9-11-21/h4-16,19H,17-18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEICKCVZUIZVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

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